molecular formula C17H20N2O B8811060 1-[(3-Phenoxyphenyl)methyl]piperazine

1-[(3-Phenoxyphenyl)methyl]piperazine

Cat. No.: B8811060
M. Wt: 268.35 g/mol
InChI Key: IAYCLPRLPPWDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Phenoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Phenoxyphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(3-Phenoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of a piperazine ring and a phenoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2O/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2

InChI Key

IAYCLPRLPPWDKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 3-phenoxybenzyl chloride (4{11}, 5 g, 22.9 mmol, 1 equiv.), piperazine (11.8 g, 137.2 mmol, 6 equiv.), THF (6.14 mL). Purification with flash column chromatography on silica gel (gradient, 4:1 to 1:4 EtOAc:MeOH) afforded 5{11} (5.72 g, 93%) as a light yellow oil. 1H-NMR (500 MHz, CDCl3): δ 7.35-7.32 (m, 2H) 7.28 (d, 1H, J=8.5 Hz), 7.12-7.08 (m, 2H), 7.05 (br s, 1H), 7.02 (d, 2H, J=8.0 Hz), 6.90 (dd, 1H, J=2.0, 8.0 Hz), 3.48 (s, 2H), 2.88 (t, 4H, J=5.0 Hz), 2.42 (br s, 4H), 1.66 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 157.2, 156.9, 140.2, 129.5, 129.2, 123.8, 122.9, 119.5, 118.5, 117.3, 63.1, 54.3, 45.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6.14 mL
Type
solvent
Reaction Step Three

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